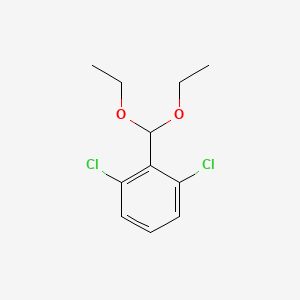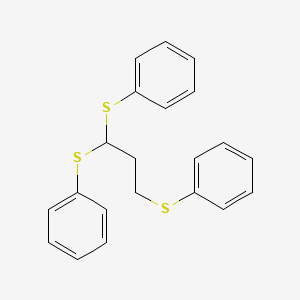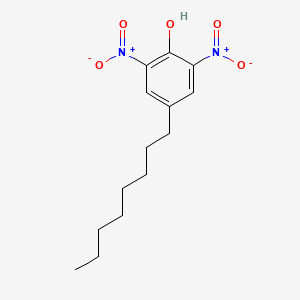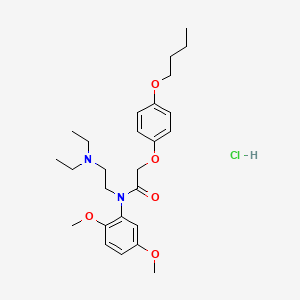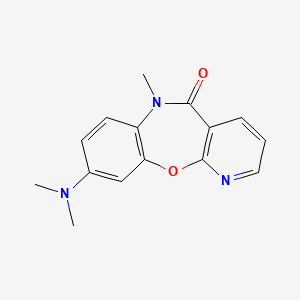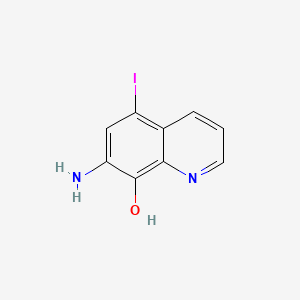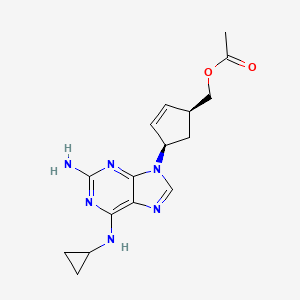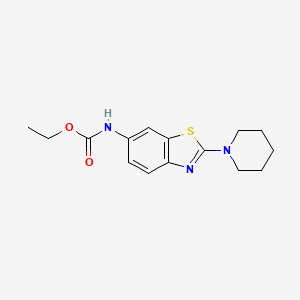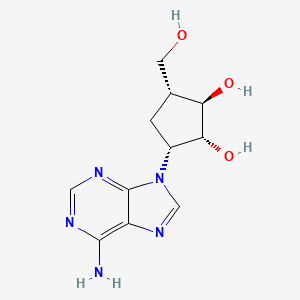
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that features an indole moiety linked to a piperidine ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves the coupling of an indole derivative with a piperidine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring or the amide bond.
Substitution: The indole and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the amide bond can yield the corresponding amine.
科学研究应用
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions between indole derivatives and biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)butyramide: This compound features a similar indole moiety but lacks the piperidine ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound includes an indole moiety linked to a different functional group.
Uniqueness
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
CAS 编号 |
35633-85-3 |
|---|---|
分子式 |
C19H27N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]butanamide |
InChI |
InChI=1S/C19H27N3O/c1-2-5-19(23)21-16-9-12-22(13-10-16)11-8-15-14-20-18-7-4-3-6-17(15)18/h3-4,6-7,14,16,20H,2,5,8-13H2,1H3,(H,21,23) |
InChI 键 |
BOZURWLGOMHSKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


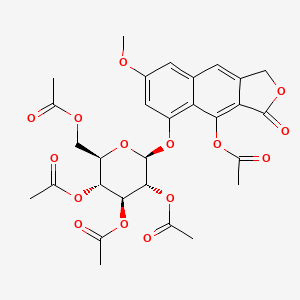
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
